Cas no 87874-16-6 (Benzamide, N,N'-[1,2-phenylenebis(iminocarbonothioyl)]bis-)

Benzamide, N,N'-[1,2-phenylenebis(iminocarbonothioyl)]bis- structure
87874-16-6 structure
Product Name:Benzamide, N,N'-[1,2-phenylenebis(iminocarbonothioyl)]bis-
CAS No:87874-16-6
MF:C22H18N4O2S2
MW:434.533921718597
CID:651190
PubChem ID:1022223
Update Time:2025-04-19

Benzamide, N,N'-[1,2-phenylenebis(iminocarbonothioyl)]bis- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N,N'-[1,2-phenylenebis(iminocarbonothioyl)]bis-
    • N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
    • 1-Benzoyl-3-[2-(3-benzoyl-thioureido)-phenyl]thiourea
    • HRSSNLZAZVKDLH-UHFFFAOYSA-N
    • AKOS024411941
    • AN-829/40476517
    • 87874-16-6
    • 1,2-Bis(N'-benzoylthioureido)benzene
    • N,N'-(1,2-PHENYLENEBIS(AZANEDIYL))BIS(THIOXOMETHYLENE)DIBENZAMIDE
    • SCHEMBL6118209
    • N-benzoyl-N'-(2-{[(benzoylamino)carbothioyl]amino}phenyl)thiourea
    • DTXSID90359857
    • CCG-237237
    • Inchi: 1S/C22H18N4O2S2/c27-19(15-9-3-1-4-10-15)25-21(29)23-17-13-7-8-14-18(17)24-22(30)26-20(28)16-11-5-2-6-12-16/h1-14H,(H2,23,25,27,29)(H2,24,26,28,30)
    • InChI Key: HRSSNLZAZVKDLH-UHFFFAOYSA-N
    • SMILES: S=C(NC(C1C=CC=CC=1)=O)NC1=CC=CC=C1NC(NC(C1C=CC=CC=1)=O)=S

Computed Properties

  • Exact Mass: 434.08711818g/mol
  • Monoisotopic Mass: 434.08711818g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 146Ų

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